

# EGFRvIII Peptide Vaccines: A Comparative Analysis in Newly Diagnosed vs. Recurrent Glioblastoma

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## Compound of Interest

Compound Name: *EGFRvIII peptide*

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A detailed examination of the clinical efficacy and underlying mechanisms of EGFRvIII-targeted peptide vaccines in glioblastoma, with a focus on key clinical trials in both newly diagnosed and recurrent patient populations.

The epidermal growth factor receptor variant III (EGFRvIII) is a tumor-specific mutation that arises from an in-frame deletion in the extracellular domain of the EGFR gene. This mutation is a common occurrence in glioblastoma (GBM), the most aggressive primary brain tumor in adults, and is associated with a more aggressive disease course and poor prognosis.<sup>[1]</sup> The exclusive expression of EGFRvIII on tumor cells makes it an attractive target for immunotherapy, leading to the development of peptide vaccines designed to elicit a tumor-specific immune response. This guide provides a comparative analysis of the efficacy of **EGFRvIII peptide** vaccines, primarily focusing on rindopepimut (CDX-110), in the context of newly diagnosed versus recurrent GBM.

## Efficacy in Newly Diagnosed Glioblastoma: The ACT IV Trial

The ACT IV trial was a pivotal Phase III, randomized, double-blind, placebo-controlled study that evaluated the addition of rindopepimut to standard-of-care temozolomide chemotherapy in patients with newly diagnosed, EGFRvIII-positive GBM following surgical resection and chemoradiation.<sup>[2][3][4]</sup>

## Quantitative Data Summary

Endpoint	Rindopepimut + Temozolomide	Placebo + Temozolomide	Hazard Ratio (HR)	p-value
Median Overall Survival (OS) - Intent-to-Treat (ITT) Population	17.4 months	17.4 months	1.01	0.93
Median Overall Survival (OS) - Minimal Residual Disease (MRD) Population	20.1 months	20.0 months	1.01	0.93

Data from the ACT IV trial as reported in Weller et al., 2017.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Despite earlier Phase II trials suggesting a survival benefit, the ACT IV study did not demonstrate a statistically significant improvement in overall survival with the addition of rindopepimut to standard chemotherapy in patients with newly diagnosed GBM.[\[5\]](#)[\[6\]](#)[\[7\]](#)

## Experimental Protocol: ACT IV Trial

- Patient Population: Adult patients ( $\geq 18$  years) with newly diagnosed, histologically confirmed, EGFRvIII-positive glioblastoma who had undergone maximal surgical resection and completed standard chemoradiation with temozolomide.[\[2\]](#)[\[4\]](#)
- Randomization: Patients were randomized in a 1:1 ratio to receive either rindopepimut plus temozolomide or keyhole limpet hemocyanin (KLH) as a control plus temozolomide.[\[2\]](#)[\[3\]](#)
- Treatment: Rindopepimut (500  $\mu$ g) or KLH was administered intradermally along with granulocyte-macrophage colony-stimulating factor (GM-CSF; 150  $\mu$ g) as an adjuvant.[\[3\]](#) Treatment was given monthly. All patients continued to receive standard maintenance temozolomide.
- Primary Endpoint: Overall survival in patients with minimal residual disease (MRD).[\[5\]](#)[\[6\]](#)

## Efficacy in Recurrent Glioblastoma: The ReACT Trial

The ReACT trial was a Phase II, randomized, double-blind, placebo-controlled study that investigated the efficacy of rindopepimut in combination with bevacizumab, a standard therapy for recurrent GBM, in patients with EGFRvIII-positive recurrent glioblastoma.[\[8\]](#)[\[9\]](#)

### Quantitative Data Summary

Endpoint	Rindopepimut + Bevacizumab	Control + Bevacizumab	Hazard Ratio (HR)	p-value
Median Overall Survival (OS)	11.3 months	9.3 months	0.53	0.0137
6-Month Progression-Free Survival (PFS6)	28%	16%	0.72	0.12
Overall Response Rate (ORR)	30%	18%	N/A	0.38
24-Month Overall Survival Rate	25%	0%	N/A	N/A

Data from the ReACT trial as reported in Reardon et al.[\[8\]](#)[\[10\]](#)

In contrast to the findings in newly diagnosed GBM, the ReACT trial demonstrated a significant survival benefit for patients with recurrent GBM who received rindopepimut in addition to bevacizumab.[\[8\]](#)[\[10\]](#) A notable observation was that 80% of patients treated with rindopepimut developed robust anti-EGFRvIII antibody titers, and this immune response was associated with prolonged survival.[\[8\]](#)[\[9\]](#)

### Experimental Protocol: ReACT Trial

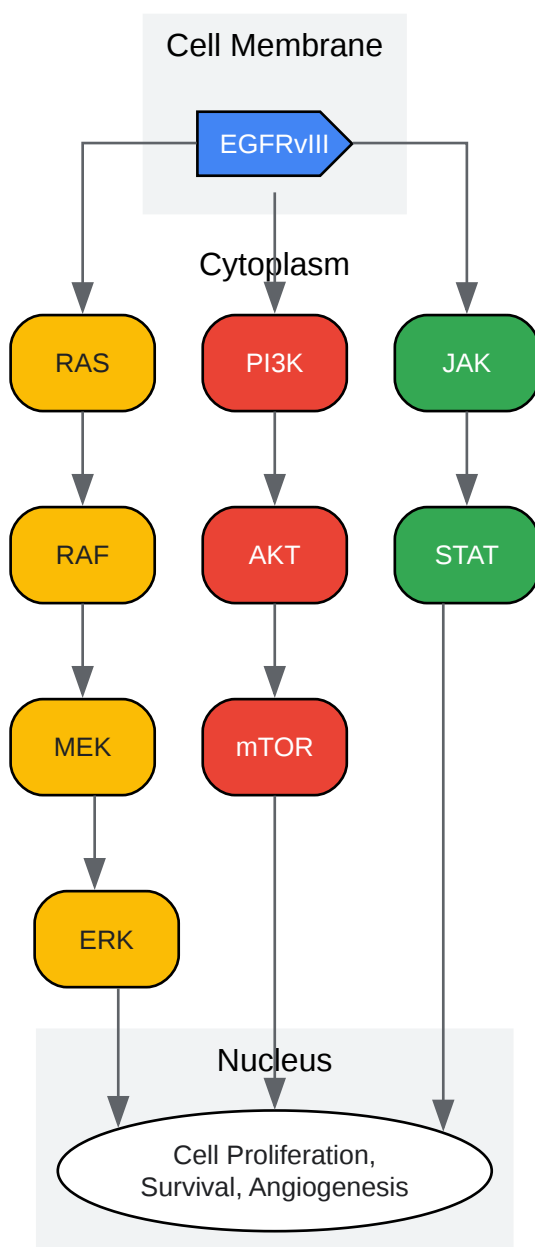
- Patient Population: Bevacizumab-naïve adult patients with recurrent, EGFRvIII-positive glioblastoma.[\[8\]](#)[\[9\]](#)[\[11\]](#)

- Randomization: Patients were randomized 1:1 to receive either rindopepimut plus bevacizumab or KLH (control) plus bevacizumab.[8][9]
- Treatment: Rindopepimut (500 µg) or KLH was administered intradermally with GM-CSF (150 µg) as an adjuvant. Bevacizumab was administered intravenously at a standard dose. [12]
- Primary Endpoint: 6-month progression-free survival (PFS6).[8][9]

## Visualizing the Mechanisms

### EGFRvIII Signaling Pathway

The EGFRvIII mutation results in a constitutively active receptor that promotes tumor growth and survival through the activation of several downstream signaling pathways, including the PI3K/AKT/mTOR, RAS/RAF/MEK/ERK, and JAK/STAT pathways.[1][13][14]

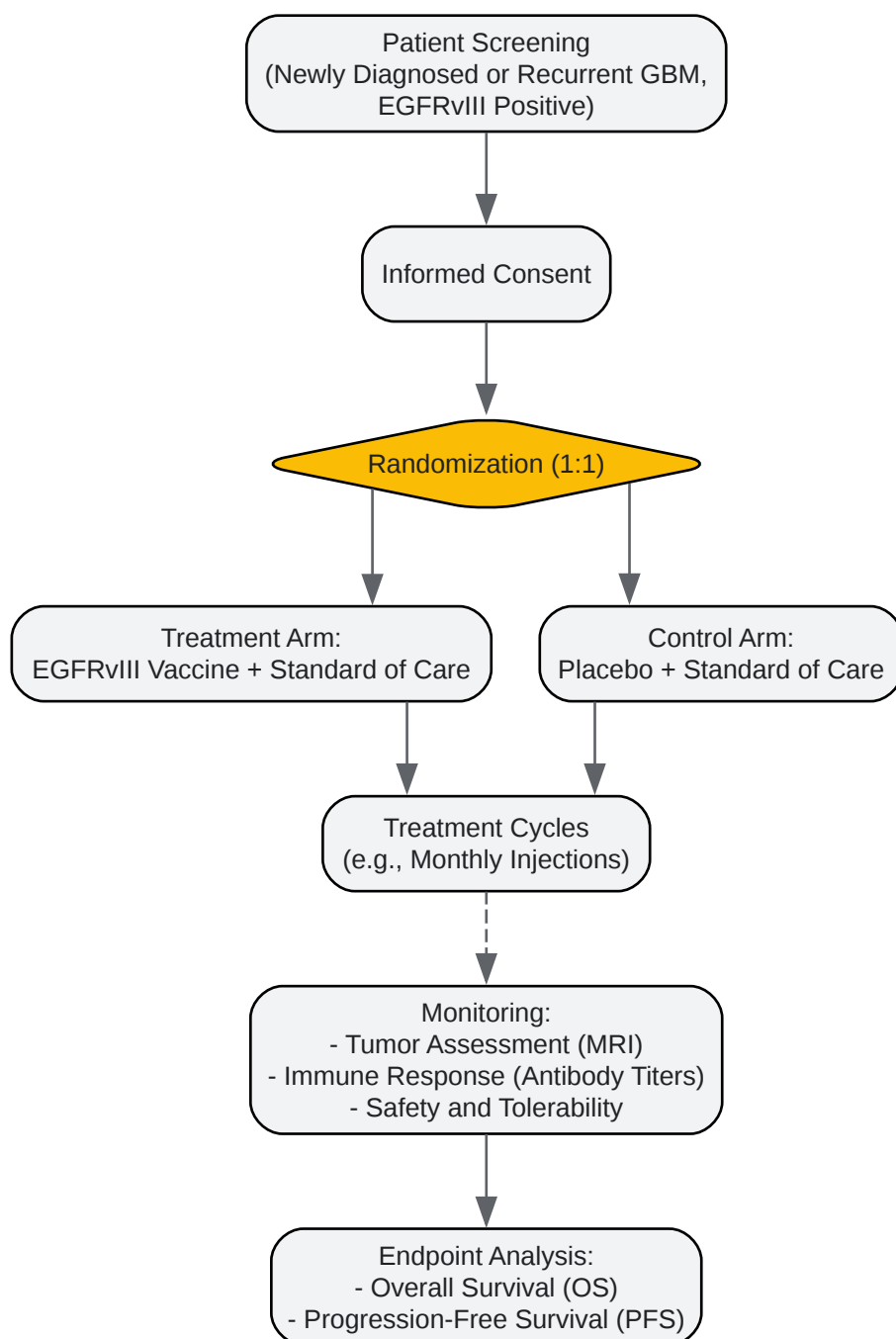


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Caption: EGFRvIII downstream signaling pathways in glioblastoma.

## Experimental Workflow of a Representative EGFRvIII Vaccine Trial

The following diagram illustrates a generalized workflow for a clinical trial investigating an **EGFRvIII peptide** vaccine.



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Caption: Generalized workflow of a randomized EGFRvIII vaccine clinical trial.

## Conclusion

The clinical development of **EGFRvIII peptide** vaccines for glioblastoma has yielded contrasting results between newly diagnosed and recurrent disease settings. While the Phase

III ACT IV trial did not show a survival benefit in newly diagnosed patients receiving rindopepimut with temozolomide, the Phase II ReACT trial demonstrated a significant improvement in overall survival in recurrent GBM patients treated with rindopepimut and bevacizumab.[5][6][8]

Several factors may contribute to this discrepancy. The immune microenvironment of recurrent GBM, potentially altered by prior therapies, may be more permissive to vaccine-induced anti-tumor immunity. Furthermore, the combination with bevacizumab in the ReACT trial may have had synergistic effects, possibly by reducing tumor-induced immunosuppression. The strong correlation between anti-EGFRvIII antibody titers and survival in the ReACT study underscores the importance of generating a robust and specific immune response.[8]

These findings highlight the complexities of immunotherapy for GBM and suggest that the timing of intervention and the combination with other therapies are critical for success. Future research should focus on strategies to enhance the immunogenicity of EGFRvIII vaccines and to overcome the immunosuppressive tumor microenvironment, particularly in the newly diagnosed setting.

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